2-(1,2,4-Triazol-4-ylmethyl)pyridine-4-carboxylic acid
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Overview
Description
2-(1,2,4-Triazol-4-ylmethyl)pyridine-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,4-Triazol-4-ylmethyl)pyridine-4-carboxylic acid typically involves the formation of the triazole ring followed by its attachment to the pyridine carboxylic acid. One common method includes the use of 3-amino-1,2,4-triazole as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the triazole ring and its subsequent attachment to the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to be an efficient method for producing triazole-containing compounds .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,4-Triazol-4-ylmethyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole or pyridine compounds .
Scientific Research Applications
2-(1,2,4-Triazol-4-ylmethyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(1,2,4-Triazol-4-ylmethyl)pyridine-4-carboxylic acid involves its interaction with molecular targets through hydrogen-bonding and dipole interactions. The triazole ring can form strong interactions with biological receptors, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share a similar triazole ring but differ in the position of the nitrogen atoms.
Imidazole Derivatives: These compounds have a five-membered ring with two nitrogen atoms, similar to the triazole ring but with different chemical properties.
Thiazole Derivatives: These compounds contain a sulfur atom in the ring, providing different reactivity and biological activities.
Uniqueness
2-(1,2,4-Triazol-4-ylmethyl)pyridine-4-carboxylic acid is unique due to its specific combination of a triazole ring and a pyridine carboxylic acid. This structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and application.
Properties
IUPAC Name |
2-(1,2,4-triazol-4-ylmethyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)7-1-2-10-8(3-7)4-13-5-11-12-6-13/h1-3,5-6H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCATXWCBYKBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)CN2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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